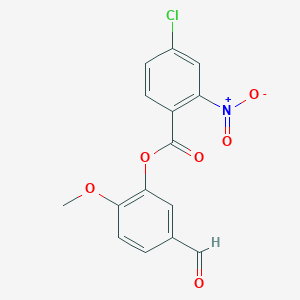![molecular formula C13H11F3N2S2 B5703626 N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, commonly known as TFMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. TFMU is a thiourea derivative that has shown promising results in various fields such as cancer research, neurology, and immunology.
作用機序
TFMU exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance and ion transport. Additionally, TFMU has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
TFMU has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. It has also been found to inhibit the aggregation of amyloid-beta peptides and reduce the severity of autoimmune responses. Additionally, TFMU has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
TFMU has several advantages for lab experiments. It is easy to synthesize, stable, and has high purity and yield. It can be easily modified to produce analogs with improved biological activity. However, there are also some limitations to using TFMU in lab experiments. It has limited solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of TFMU. One area of research is the development of TFMU analogs with improved biological activity. Another area of research is the investigation of TFMU's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand TFMU's mechanism of action and its potential side effects.
合成法
TFMU can be synthesized using a simple one-pot reaction between 2-(trifluoromethyl)benzaldehyde, thiosemicarbazide, and 2-bromoethylthiophene. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is obtained in high yield and purity, making it an attractive compound for scientific research.
科学的研究の応用
TFMU has been extensively studied for its potential use in various scientific research applications. In cancer research, TFMU has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their toxicity. In neurology, TFMU has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been found to inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease. In immunology, TFMU has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. It has been found to inhibit the production of inflammatory cytokines and reduce the severity of autoimmune responses.
特性
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S2/c14-13(15,16)10-5-1-2-6-11(10)18-12(19)17-8-9-4-3-7-20-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRQRXUDWUSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

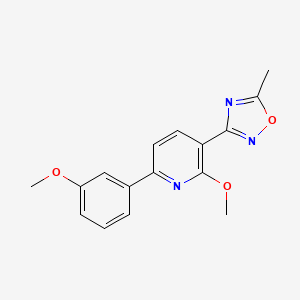
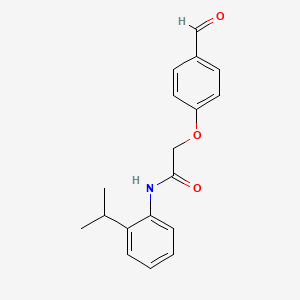
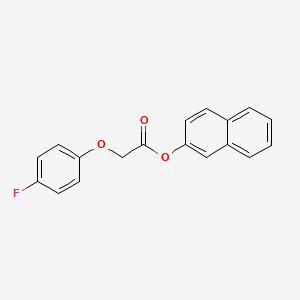
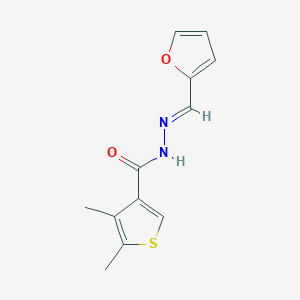
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)
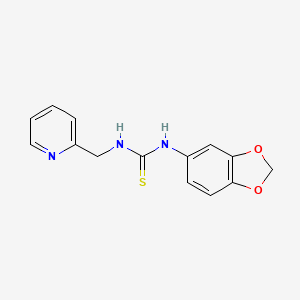
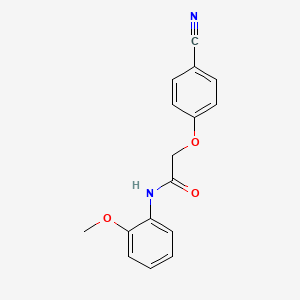
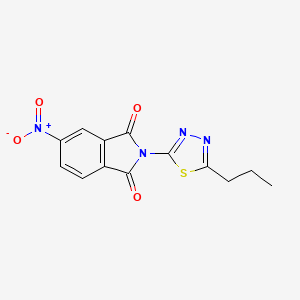
![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
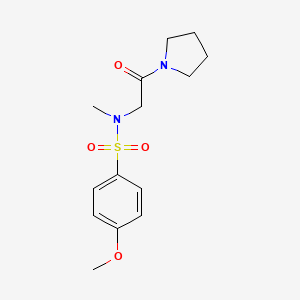
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)
